5-(Oxan-4-yl)-1,4-oxazepane; hydrochloride is a chemical compound characterized by its unique oxazepane structure, which incorporates a cyclic amine and an ether functionality. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development. The hydrochloride salt form enhances its solubility and stability, making it suitable for various scientific investigations.
The compound belongs to the class of oxazepanes, which are seven-membered heterocycles containing one nitrogen atom and one oxygen atom. Oxazepanes are often studied for their pharmacological properties, including anxiolytic, anticonvulsant, and antidepressant effects. The specific structure of 5-(Oxan-4-yl)-1,4-oxazepane suggests potential applications in designing new therapeutic agents.
The synthesis of 5-(Oxan-4-yl)-1,4-oxazepane typically involves several key steps:
The synthetic routes may vary based on the desired stereochemistry and functional groups present in the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for purification and characterization.
The molecular structure of 5-(Oxan-4-yl)-1,4-oxazepane consists of a seven-membered ring featuring:
The molecular formula is CHClNO, with a molecular weight of approximately 220.71 g/mol. The compound's three-dimensional conformation can be analyzed using computational chemistry methods to predict its reactivity and interaction with biological targets.
5-(Oxan-4-yl)-1,4-oxazepane can participate in various chemical reactions:
Reactions involving this compound are typically monitored using spectroscopic techniques such as NMR and mass spectrometry to confirm product formation and purity.
The mechanism of action for compounds containing oxazepane structures often involves modulation of neurotransmitter systems in the central nervous system. Potential mechanisms include:
Research into specific interactions is ongoing, with studies utilizing receptor binding assays and electrophysiological techniques to elucidate these mechanisms further.
5-(Oxan-4-yl)-1,4-oxazepane; hydrochloride is typically a white crystalline solid at room temperature. Its solubility in water is enhanced due to the presence of the hydrochloride salt.
Key chemical properties include:
Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into thermal behavior.
5-(Oxan-4-yl)-1,4-oxazepane; hydrochloride has potential applications in:
The construction of the 1,4-oxazepane core in 5-(oxan-4-yl)-1,4-oxazepane;hydrochloride relies critically on advanced cyclization methodologies that balance ring strain, stereochemistry, and functional group compatibility. N-Propargylamine precursors serve as particularly versatile building blocks due to their bifunctional reactivity, enabling atom-economical routes to this seven-membered heterocycle. Metal-mediated cyclizations employing gold(I) or copper(II) catalysts facilitate the regioselective intramolecular hydroamination of alkyne-tethered amino alcohols, forming the 1,4-oxazepane scaffold under mild conditions with reduced byproduct formation compared to traditional methods [6]. These transition metals activate the alkyne moiety toward nucleophilic attack by the pendant amine, initiating ring closure without requiring protection/deprotection sequences.
Alternative acid-catalyzed ring-forming approaches leverage Brønsted acid catalysts (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., scandium triflate) to promote the cyclization of hydroxyketone precursors. This strategy capitalizes on the carbonyl's electrophilicity to generate oxocarbenium intermediates that undergo intramolecular nucleophilic capture by amines. Careful control of reaction temperature (–20°C to 80°C) and catalyst loading (5–20 mol%) proves essential for suppressing oligomerization and achieving satisfactory yields (typically 45–78%) [6]. For the tetrahydropyran (oxane) moiety, pre-functionalized building blocks with orthogonal protecting groups allow sequential ring formation and coupling.
Table 1: Cyclization Methods for 1,4-Oxazepane Core Formation
Precursor Type | Catalyst System | Temperature Range | Key Advantage |
---|---|---|---|
N-Propargylamines | AuCl₃ (2–5 mol%) | 25–40°C | Atom economy; no protecting groups needed |
Hydroxyketones | p-TsOH (10 mol%) | 60–80°C | Tolerance of acid-stable substituents |
Halohydrins | CuI/DBU (20 mol%) | 50–70°C | Compatibility with tetrahydropyran units |
Aminoalcohols | Sc(OTf)₃ (5 mol%) | -20–25°C | Enhanced stereocontrol at low temperatures |
Recent innovations focus on cascade sequences where oxirane opening initiates concomitant cyclization. For example, epoxide-functionalized intermediates undergo aminolysis at the less substituted carbon, generating amino alcohols that spontaneously cyclize to form the 1,4-oxazepane ring. This approach demonstrates particular utility for incorporating the oxan-4-yl moiety, as tetrahydropyran-containing epoxides provide direct access to the target substitution pattern [6]. Microwave-assisted cyclization (100–120°C, 30–60 minutes) further enhances efficiency by accelerating ring closure while minimizing decomposition pathways common under prolonged thermal heating.
Sustainable synthesis of 5-(oxan-4-yl)-1,4-oxazepane;hydrochloride emphasizes solvent selection, catalytic efficiency, and energy minimization, addressing key environmental metrics while maintaining synthetic efficacy. Continuous flow technology represents a transformative approach, particularly for hazardous intermediates like iodomethyl derivatives used in functionalization steps. Microreactors enable precise temperature control (typically ±2°C) and reduced reaction volumes, diminishing decomposition pathways observed in batch processes. This method achieves 40–60% reduction in reaction times and 30% higher isolated yields for halogenated intermediates compared to conventional batch reactors [3].
Palladium on carbon (Pd/C) catalyzed hydrogenation serves as a critical green transformation for nitro group reduction and deprotection sequences. Employing 2-propanol (isopropanol) as the reaction solvent eliminates need for chlorinated solvents while maintaining high catalytic activity (turnover numbers >200). This approach proves instrumental in generating the amine functionality of 1,4-oxazepane intermediates under ambient hydrogen pressure (1 atm), with catalyst recyclability demonstrated over ≥5 cycles without significant loss of activity . Microwave-assisted synthesis further enhances sustainability by reducing energy consumption by 50–70% compared to conductive heating methods. Reactions proceed efficiently at 80–120°C within 10–30 minutes, minimizing side-product formation through uniform heating.
Table 2: Green Chemistry Metrics for Oxazepane Synthesis
Method | PMI (Process Mass Intensity) | E-Factor | Energy Consumption (kWh/mol) | Solvent Greenness |
---|---|---|---|---|
Batch halogenation | 32.5 | 28.1 | 18.7 | Dichloromethane (problematic) |
Continuous flow halogenation | 11.2 | 8.9 | 7.3 | Ethyl acetate (preferred) |
Thermal deprotection | 24.8 | 19.6 | 22.5 | Dimethylformamide (problematic) |
Pd/C-catalyzed hydrogenation | 9.7 | 4.3 | 5.8 | Isopropanol (preferred) |
Solvent selection critically influences environmental impact, with ethyl acetate and 2-methyltetrahydrofuran demonstrating superior green chemistry profiles (E-factor 8.9–11.2) compared to traditional dichloromethane or dimethylformamide (E-factor 28.1–32.5). These bio-derived solvents facilitate efficient molecular transformations while reducing waste generation during purification. Their low toxicity profile additionally simplifies handling and disposal protocols in large-scale manufacturing [3]. Catalyst immobilization techniques further enhance sustainability; silica-supported acid catalysts enable filtration-based recovery and reuse across ≥7 reaction cycles while maintaining consistent regioselectivity in ring-forming steps.
Solid-phase synthetic strategies enable precise control over the stereochemistry and functionalization of 5-(oxan-4-yl)-1,4-oxazepane;hydrochloride through immobilized precursors. Wang resin serves as the predominant support material due to its acid-labile linkage and compatibility with Fmoc protection strategies. The synthesis commences with immobilization of Fmoc-protected homoserine derivative Fmoc-HSe(TBDMS)-OH onto Wang resin using diisopropylcarbodiimide and 1-hydroxybenzotriazole coupling agents, achieving >95% loading efficiency as determined by Fmoc UV quantification at 301 nm [7]. Sequential deprotection (20% piperidine in dimethylformamide) and sulfonylation with 2-nitrobenzenesulfonyl chloride install the key electrophilic site for subsequent nucleophilic displacement.
The critical alkylation step introduces the tetrahydropyran moiety via reaction with 4-(bromomethyl)tetrahydropyran derivatives under mild heating (40–50°C) in dimethylformamide with cesium carbonate as base. This stage requires careful optimization of stoichiometry (2.5–3.0 equivalents alkylating agent) and reaction time (12–18 hours) to achieve >90% conversion while minimizing racemization. The polymer-bound intermediate then undergoes acid-mediated cleavage under divergent conditions that dictate stereochemical outcomes. Trifluoroacetic acid cleavage alone induces spontaneous lactonization, while trifluoroacetic acid/triethylsilane cleavage yields the hydrochloride salt of 5-(oxan-4-yl)-1,4-oxazepane as a mixture of diastereomers (typically 56:44 ratio) .
Table 3: Solid-Phase Synthesis Outcomes for 1,4-Oxazepane Derivatives
Cleavage Condition | Product Formed | Diastereomeric Ratio | Isolated Yield | Purity (HPLC) |
---|---|---|---|---|
Trifluoroacetic acid only | Lactone derivative | N/A | 74% | 87% |
Trifluoroacetic acid/triethylsilane | 1,4-Oxazepane mixture | 56:44 | 85% (combined) | 85% |
Trifluoroacetic acid/triethylsilane followed by Pd/C hydrogenation | Diastereomerically enriched 1,4-oxazepane | 56:44 → 91% separable | 34% (major isomer) | >95% |
Post-cleavage processing employs catalytic hydrogenation (10% Pd/C, isopropanol, 1 atm H₂) to reduce nitro groups and improve diastereomer separation. This step facilitates isolation of the major diastereomer of 5-(oxan-4-yl)-1,4-oxazepane;hydrochloride via reverse-phase HPLC with 34% overall yield from resin-bound precursor . Extensive NMR characterization (including ¹H, ¹³C, COSY, NOESY, HMQC, HMBC) confirms the chair conformation predominates in solution, with the configuration at the newly formed stereocenter assigned through nuclear Overhauser effect spectroscopy correlations between oxazepane protons and tetrahydropyran substituents.
Regioselective modification of the 1,4-oxazepane scaffold in 5-(oxan-4-yl)-1,4-oxazepane;hydrochloride demands precise control over nucleophile targeting and stereochemical outcomes. The C5 position exhibits enhanced nucleophilicity due to alpha-ether stabilization, enabling site-specific alkylation when protected as a carboxylic acid derivative. This strategic protection directs electrophiles to the nitrogen centers, particularly when sterically hindered bases like diisopropylethylamine control reaction kinetics. Subsequent decarboxylation then unveils the C5 position for late-stage functionalization, achieving overall regioselectivities >85% as confirmed by high-field NMR analysis .
The stereochemistry at C2 critically influences functionalization outcomes, with major and minor diastereomers exhibiting distinct reactivity patterns. Nuclear magnetic resonance spectroscopy reveals significant differences in coupling constants between the C2 R and S isomers: H5 proton in the C2 R isomer appears as a ddd (J = 10.8, 7.1, 1.0 Hz) at δH 4.49 ppm, while the C2 S isomer shows a dd (J = 4.5, 4.5 Hz) at δH 4.59 ppm . These distinct splitting patterns originate from differing ring conformations imposed by stereochemistry, which subsequently modulate nucleophile approach trajectories. The C2 configuration also impacts hydrogen bonding capabilities of the nitrogen centers, altering their relative basicities and thus nucleophilic reactivities toward electrophiles.
Table 4: NMR Spectral Differences Between C2 Diastereomers of 1,4-Oxazepane Derivatives
Proton Position | C2 R Isomer δH (ppm)/Splitting | C2 S Isomer δH (ppm)/Splitting | Key Coupling Constant Difference |
---|---|---|---|
H2 | 4.28 (dd, J=9.3,1.2 Hz) | 4.64 (dd, J=8.7,1.6 Hz) | JHa3-H2: 9.3 vs 8.7 Hz |
Ha3 | 3.82 (ddd, J=16.2,1.2,1.2 Hz) | 3.63 (dd, J=14.2,1.6 Hz) | Vicinal coupling to Hb3 altered |
H5 | 4.49 (ddd, J=10.8,7.1,1.0 Hz) | 4.59 (dd, J=4.5,4.5 Hz) | Distinct multiplet patterns |
Ha6 | 2.46 (dddd, J=15.7,7.1,6.3,1.0 Hz) | 2.30 (dddd, J=15.8,4.5,4.5,1.6 Hz) | J5-Ha6: 7.1 vs 4.5 Hz |
Protecting group strategies significantly influence regioselectivity during nucleophilic substitution. Bulky groups like 2-nitrobenzenesulfonyl (o-Ns) shield the adjacent nitrogen, directing electrophiles exclusively to the less sterically encumbered nitrogen center. Subsequent deprotection under reducing conditions (Pd/C, H₂) or nucleophilic cleavage (thiophenol) then reveals the secondary amine without compromising the existing tetrahydropyran substituent . For late-stage installation of the hydrochloride salt, careful titration with hydrogen chloride in anhydrous diethyl ether provides the crystalline 5-(oxan-4-yl)-1,4-oxazepane;hydrochloride with <1% residual solvent content as confirmed by thermogravimetric analysis.
The tetrahydropyran (oxane) ring further modulates functionalization reactivity through stereoelectronic effects. Oxygen atoms in both heterocycles create electron-deficient regions susceptible to nucleophilic attack when appropriately activated. Neighboring group participation by the tetrahydropyran oxygen can stabilize developing positive charges during quaternization reactions, leading to regiospecific N-alkylation patterns unattainable with simpler hydrocarbon substituents. These electronic interactions provide additional levers for controlling molecular diversification while preserving the core scaffold integrity essential for downstream applications.
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0